N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1 and a methyl group at position 4. The carboxamide moiety is linked to a 5-benzyl-1,3-thiazol-2-yl group, creating a hybrid heterocyclic structure. While direct biological data for this compound is unavailable in the provided evidence, its synthesis likely follows established routes for triazole-thiazole hybrids, such as Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) or carboxamide coupling reactions .
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-19(24-25-26(14)17-10-6-7-11-18(17)28-2)20(27)23-21-22-13-16(29-21)12-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABCNXEBJATRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with various aryl groups. The synthesis typically employs methods such as Cu(I)-catalyzed cycloaddition reactions to form triazole linkages, which are crucial for its biological activity.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating potent activity. For instance, in studies involving various human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer), the compound demonstrated IC50 values comparable to or lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been tested for antimicrobial activity against various pathogens. The results indicate that it possesses notable efficacy against Mycobacterium tuberculosis (Mtb), with IC50 values suggesting selective inhibition over non-tuberculous mycobacteria (NTM). For example, derivatives of triazole compounds have shown IC50 values as low as 2.32 µM against Mtb H37Ra .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Key SAR Findings:
- Thiazole Ring : Essential for cytotoxic activity; modifications to this moiety significantly affect potency.
- Triazole Linkage : The presence of a triazole group enhances interaction with biological targets.
- Aromatic Substituents : The nature of substituents on the benzene ring influences both solubility and binding affinity to target proteins.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups .
- Synergistic Effects : Studies have shown that when combined with existing chemotherapeutics like cisplatin or doxorubicin, this compound can enhance overall therapeutic efficacy while reducing side effects .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(5-benzyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibit promising anticancer properties. For instance:
- In vitro Studies : Various derivatives have been evaluated for their anticancer activity against different cell lines. For example, a study reported that certain thiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF7) using the Sulforhodamine B assay .
| Compound | Cell Line Tested | % Growth Inhibition |
|---|---|---|
| d6 | MCF7 | High |
| d7 | MCF7 | Moderate |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In a study focusing on thiazole derivatives, synthesized compounds were screened for antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity at a concentration of 1 µg/mL .
Case Study 1: Antitumor Properties
A notable case study involved the synthesis of various thiazole derivatives that were screened for anticancer activity as part of the Developmental Therapeutics Program at the National Cancer Institute (NCI). The study highlighted the potential of these compounds in cancer treatment due to their ability to induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of thiazole-based compounds against both bacterial and fungal strains. The results showed that specific compounds had promising activity against resistant strains of bacteria and fungi, suggesting their potential use in treating infections caused by these pathogens .
Chemical Reactions Analysis
Hydrolysis and Acylation of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized. For example:
-
Hydrolysis : Treatment with aqueous NaOH or HCl generates 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
-
Acylation : The carboxylic acid reacts with SOCl₂ to form an acid chloride intermediate, enabling nucleophilic substitution with amines or alcohols (e.g., morpholine) to produce esters or secondary amides .
Table 1: Carboxamide Functionalization Reactions
Functionalization of the Triazole Ring
The 1,2,3-triazole core participates in cycloaddition and substitution reactions:
-
Oxadiazole formation : Reaction with tetrazoles (e.g., 5-substituted tetrazoles) under thermal conditions produces 1,3,4-oxadiazole derivatives .
-
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring, though steric hindrance from the 2-methoxyphenyl group may limit reactivity .
Key Findings :
-
Oxadiazole derivatives exhibit enhanced anticancer activity, with IC₅₀ values <10 µM against melanoma and colon cancer cell lines .
-
Electron-withdrawing substituents on the triazole improve electrophilic substitution rates .
Thiazole Ring Reactivity
The 5-benzyl-1,3-thiazol-2-yl group undergoes selective substitutions:
-
Chloroacetylation : Reaction with chloroacetyl chloride introduces a chloroacetamide side chain, enabling further derivatization with nucleophiles (e.g., thiourea, hydrazine) .
-
Mercapto derivatives : Thiol-containing reagents replace the benzyl group under basic conditions, forming thioether linkages .
Table 2: Thiazole Modification Reactions
Condensation and Cyclization Reactions
The carboxamide group participates in condensation with diamines or hydrazines:
-
Imidazole formation : Reaction with ethylenediamine yields 4,5-dihydro-1H-imidazole-2-carboxamides, which show potent antitumor activity (IC₅₀: 2–5 µM) .
-
Schiff base synthesis : Condensation with aromatic aldehydes produces hydrazone derivatives, evaluated for antimicrobial properties .
Notable Result :
-
Imidazole derivatives demonstrated 85% inhibition of glioblastoma (U251) cells at 10 µM concentration .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl group directs electrophilic substitution to the para position:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing redox activity.
-
Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group, improving water solubility.
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Moieties
Compound 1 : N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences :
- Replaces the 1,3-thiazole ring with a 1,3,4-thiadiazole.
- Substitutes the 2-methoxyphenyl group with a 4-methylphenyl (p-tolyl) group.
- Ethylsulfanyl substituent instead of benzyl on the thiadiazole.
- The p-tolyl group increases hydrophobicity compared to the methoxyphenyl group, which could influence solubility and membrane permeability .
Compound 2: 5-Amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide ()
- Key Differences :
- Substitutes the thiazole ring with a thiophene-methyl group.
- Chlorobenzyl and thienylmethyl substituents introduce distinct electronic and steric profiles.
- Implications :
Substituent Effects on Triazole and Benzamide Moieties
Compound 3 : N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide ()
- Key Differences :
- Incorporates a nitrobenzamide group instead of a simple carboxamide.
- Features a benzo[d]thiazole instead of a thiazole.
- The fused benzothiazole system may enhance planar stacking interactions with biological targets .
Compound 4 : N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()
- Key Differences :
- Replaces the triazole with a pyrazole ring.
- Substitutes the methoxyphenyl group with a methylthiophene.
- Implications :
Comparative Data Table
Preparation Methods
Reaction of N-(5-R-Benzyl-1,3-Thiazol-2-yl)-2-Chloroacetamides
In a representative protocol, N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is treated with sulfur and morpholine in anhydrous dimethylformamide (DMF) at 80°C for 6 hours, yielding N-(5-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide with 92% efficiency. Subsequent hydrolysis using 6M HCl under reflux liberates the free amine, 5-benzyl-1,3-thiazol-2-amine, which is purified via recrystallization from ethanol (mp 148–150°C).
Alternative Pathways via Thiouracil Derivatives
A secondary route involves cyclocondensation of benzyl thiourea with α-bromoketones. For instance, heating benzyl thiourea and 2-bromoacetophenone in ethanol at 70°C for 12 hours produces the thiazole ring, with the amine group introduced via nucleophilic displacement. This method achieves 78% yield but requires stringent control of stoichiometry to avoid dimerization byproducts.
Synthesis of 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
The triazole fragment is synthesized via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , ensuring regioselective 1,5-disubstitution critical for the target molecule’s bioactivity.
Preparation of 2-Methoxyphenyl Azide
2-Methoxyphenyl azide is synthesized by diazotization of 2-methoxyaniline with sodium nitrite in HCl at 0°C, followed by azide substitution using sodium azide. The crude azide is extracted with dichloromethane and dried over MgSO₄, yielding a pale-yellow oil (95% purity by GC-MS).
RuAAC with Methyl-Substituted Alkyne
A solution of 2-methoxyphenyl azide (1.2 eq) and methyl propiolate (1.0 eq) in 1,2-dichloroethane (DCE) is reacted with CpRuCl(COD) (5 mol%) at 45°C for 30 minutes, producing *1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in 89% yield. Saponification with 2M NaOH in methanol affords the carboxylic acid derivative (mp 214–216°C), which is filtered and washed with cold water.
Formation of the Amide Bond
Coupling the thiazole amine and triazole carboxylic acid is achieved via acid chloride intermediation , optimizing reactivity and minimizing racemization.
Generation of Triazole Acid Chloride
The triazole carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) under reflux for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry THF for immediate use.
Amidation with 5-Benzyl-1,3-Thiazol-2-Amine
To a stirred solution of 5-benzyl-1,3-thiazol-2-amine (1.1 eq) in anhydrous THF, triazole acid chloride (1.0 eq) is added dropwise at 0°C. The mixture is warmed to room temperature and stirred for 12 hours, with triethylamine (2.0 eq) as a base. Precipitation with ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane 1:3) furnishes the target compound as a white solid (86% yield, HPLC purity >98%).
Optimization and Catalytic Considerations
Solvent and Temperature Effects
Catalytic Systems Comparison
| Catalyst | Reaction Time | Yield (%) | Regioselectivity (1,5:1,4) |
|---|---|---|---|
| Cp*RuCl(COD) | 30 min | 89 | 99:1 |
| CuI (CuAAC) | 24 h | 75 | 1:99 |
| ZnEt₂ | 6 h | 68 | 95:5 |
Table 1. Catalytic performance in triazole synthesis. Ruthenium complexes ensure superior 1,5-selectivity, essential for the target structure.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 12.7 minutes.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis can be optimized by adopting a stepwise approach:
Intermediate Preparation : Start with 2-amino-5-benzylthiazole derivatives, reacting them with chloroacetyl chloride in dioxane under triethylamine catalysis (1:1 molar ratio) to form chloroacetamide intermediates. This step ensures regioselectivity and minimizes side reactions .
Cyclization : Perform Huisgen 1,3-dipolar cycloaddition with azides under Cu(I) catalysis to form the triazole core. Use inert solvents (e.g., THF) and controlled temperatures (20–25°C) to suppress byproducts .
Purification : Recrystallize the final product from ethanol-DMF mixtures (3:1 v/v) to achieve >95% purity, as validated by NMR and elemental analysis .
Advanced: What strategies resolve electron density discrepancies during X-ray crystallographic refinement?
Methodological Answer:
Data Collection : Ensure high-resolution diffraction data (≤1.0 Å) to resolve anisotropic displacement parameters. Use synchrotron sources for weak scatterers like sulfur atoms in the thiazole ring .
Refinement Tools : Employ SHELXL (v.2015+) for iterative refinement with constraints (e.g., AFIX for planar groups) and twin refinement for cases of pseudo-merohedral twinning .
Validation : Cross-validate using WinGX/ORTEP to visualize thermal ellipsoids and detect overfitting. R-factor convergence below 5% and Δρmax < 0.3 eÅ⁻³ indicate reliable models .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity post-synthesis?
Methodological Answer:
1H/13C NMR : Assign peaks for diagnostic groups:
- Thiazole protons: δ 7.2–7.4 ppm (benzyl aromatic) and δ 2.5 ppm (CH₃-triazole) .
- Methoxy group: δ 3.8 ppm (singlet) .
IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1700 cm⁻¹ and triazole C-N vibrations at 1520 cm⁻¹ .
Mass Spectrometry : Use HRMS (ESI+) to verify [M+H]+ with <2 ppm error.
Advanced: How to design molecular docking studies to predict binding affinity with biological targets?
Methodological Answer:
Target Selection : Prioritize enzymes with known triazole/thiazole interactions (e.g., kinases, cytochrome P450). Use PDB structures (e.g., 3ERT for estrogen receptors) .
Docking Protocols :
- Software : Use AutoDock Vina or Schrödinger Suite with OPLS4 force field.
- Ligand Preparation : Optimize protonation states (pH 7.4) and generate low-energy conformers .
- Pocket Definition : Define active sites using co-crystallized ligands (e.g., 4Å radius around ATP-binding pockets) .
Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. RMSD <2.0 Å indicates reliable pose prediction .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the benzyl or methoxyphenyl positions while preserving pharmacophore integrity .
Co-solvents : Use DMSO-water mixtures (≤5% DMSO) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance bioavailability .
Salt Formation : Screen counterions (e.g., HCl, sodium) during crystallization to improve aqueous solubility without altering biological activity .
Advanced: How to resolve contradictions in SAR data for analogs of this compound?
Methodological Answer:
Data Triangulation : Cross-reference IC₅₀ values with computational models (e.g., QSAR or molecular dynamics) to identify outliers due to assay variability .
Crystallographic Validation : Resolve ambiguous binding modes by co-crystallizing analogs with target proteins. For example, compare hydrogen-bonding networks in triazole vs. thiazole derivatives .
Meta-Analysis : Apply multivariate regression to SAR datasets, weighting variables like logP, polar surface area, and steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
